Home > Products > Screening Compounds P91507 > 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone - 392321-74-3

1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Catalog Number: EVT-2839717
CAS Number: 392321-74-3
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone is not detailed in the provided papers, similar pyrazoline derivatives are commonly synthesized via a reaction between substituted chalcones and hydrazine hydrate. [, , , , , , ]

This reaction, known as a cyclocondensation reaction, typically proceeds under mild conditions and can be carried out in various solvents. [, , ] The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve higher yields and selectivity. [, ]

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives, including those with substitution patterns similar to 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone, has been extensively studied using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, , , , , , , , , , , ]

Mechanism of Action

The mechanism of action of substituted pyrazolines is diverse and depends on the specific biological activity under investigation. These compounds have shown activity against various targets, including enzymes, receptors, and ion channels. For example, some pyrazoline derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), [] a key enzyme involved in inflammation, while others have shown activity against bacterial efflux pumps, [] which are responsible for antibiotic resistance.

Physical and Chemical Properties Analysis
  • Melting point: Substituted pyrazolines typically exhibit melting points in a wide range, depending on their molecular weight, polarity, and intermolecular interactions. [, ]
  • Spectroscopic properties: Substituted pyrazolines exhibit characteristic absorption bands in their IR, NMR, and mass spectra, which are useful for their identification and structural characterization. [, , , , ]
Applications
  • Medicinal chemistry: Substituted pyrazolines have shown promising biological activities, including anti-inflammatory, [, ] antibacterial, [, , , , ] antifungal, [] antiviral, [] and anticancer properties. [, , ] This has led to their exploration as potential drug candidates for various diseases.

4-[3-(5-Bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one

  • Compound Description: This compound belongs to a series of 3,5-diaryl pyrazolyl thiazolinones investigated for their biological activity. It exhibited significant antiproliferative activity against various cancer cell lines. Its strongest growth inhibition was observed against the leukemic cell line SR (GI50 = 0.0351 μM) and the ovarian cancer cell line OVCAR-3 (GI50 = 0.248 μM). Additionally, it demonstrated growth inhibition of Trypanosoma brucei brucei by 98.8% at a concentration of 10 μg/mL [].

Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate

  • Compound Description: This compound served as a crucial intermediate in synthesizing a series of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, investigated for their potential antifungal activity [].

2-Methyl-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea (PTS14)

  • Compound Description: This compound demonstrated notable antibacterial activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. Furthermore, it exhibited antitubercular activity at a minimum concentration of 1.56 µg/mL and anti-HIV activity at 0.96 µg/mL against both HIV1 and HIV2 [].
  • Compound Description: The paper describing this compound primarily focuses on its crystallographic characterization, providing insights into its molecular conformation and crystal packing [].
  • Compound Description: This compound is part of a series of five-membered heterocyclic rings tested for anti-inflammatory activity using the carrageenan-induced rat-paw-oedema model. The results indicate that this compound, along with another related derivative (3c), demonstrated good anti-inflammatory properties [].

2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl) isothiourea (TTS09)

  • Compound Description: This compound, along with 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino)-1-(4-nitrophenyl) isothiourea (TTS06), exhibited significant antibacterial activity against S. epidermidis, S. aureus, and P. vulgaris with a minimum inhibitory concentration (MIC) of 3 µg/mL. Moreover, it showed antitubercular activity (MIC = 12.5 µg/mL) and anti-HIV activity against HIV1 and HIV2 (MICs of 9.06 and 8.56 µg/mL, respectively) [, ].

N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro1,3,4-selenadiazoline-2-yl)acetamide

  • Compound Description: These two series of compounds, encompassing various aryl substituents (4-nitrophenyl, 4-hydroxy-3-methoxyphenyl, 3-ethoxy-4-hydroxyphenyl, 2-chloroquinolinyl, and 6-chloro-4-oxo-4H-chromenyl), were synthesized and characterized for their potential biological activities. They were evaluated for their toxicity (LD50), antibacterial activity against Staphylococcus aureus, Bacillus, Escherichia coli, and Pseudomonas aeruginosa, and antioxidant efficiency [].

2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one

  • Compound Description: This compound, characterized by X-ray crystallography, reveals a molecular structure where the pyrazole ring and its oxy-ethanone substituent are parallel, while the sulfonyl ring is roughly perpendicular to the pyrazole. The crystal packing analysis indicates a layer structure formed through hydrogen bonding [].

1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

  • Compound Description: This compound exists solely in its keto form in the solid state, despite being in equilibrium with its enol form in solution. Its crystal structure reveals a perfectly flat conformation, and the crystal packing exhibits a layer-type stacking pattern with alternating polar and non-polar regions [].

1-[3-(4-Methoxy­phen­yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound was synthesized via the reaction of (E)-1-(4-methoxy­phen­yl)-3-phenyl­prop-2-en-1-one with hydrazine hydrate in acetic acid. Its crystal structure is stabilized by weak C—H⋯O hydrogen bonds [].

1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine (5)

  • Compound Description: This compound serves as a key intermediate in the synthesis of pyrazolopyrimidine derivatives (6-9), which were further modified to yield compounds 10-14. Some of these derivatives were evaluated for their antiproliferative activity [].

1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone

  • Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit, with the benzene rings showing different dihedral angles concerning the triazole ring. Intermolecular C—H⋯O hydrogen bonds form chains along the [] direction. Further stabilization arises from weak C—O⋯π and N—O⋯π interactions [].
  • Compound Description: This compound, a 2-methoxy-substituted derivative, shows distinct structural features compared to its 4-methyl and 4-chloro counterparts. Notably, the thiophene ring is disorder-free, while the –CF3 group exhibits disorder. The crystal structure exhibits intermolecular C—H⋯O hydrogen bonds, forming chains, and an intramolecular C—H⋯N hydrogen bond [, ].

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

  • Compound Description: This compound serves as a starting material for synthesizing various heterocyclic derivatives, including pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines. These derivatives were evaluated for their cytotoxicity and antiviral activity against HSV1 and HAV-MBB [].

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxy­phenyl)-3,4-bis(5-phenyl-1,3,4-oxa­diazol-2-yl)­cyclo­butane

  • Compound Description: This compound, a derivative of di­phenyl­oxa­diazo­lylcyclo­butane (s-DPC), is a syn-head-to-head photodimer. It lacks molecular mirror symmetry in its crystalline state and exhibits a puckered cyclo­butane ring conformation [].

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound displayed the most potent cytotoxic activity against the glioblastoma U-87 cell line among a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives tested [, ].
  • Compound Description: This series of compounds was synthesized and characterized by IR, 1 H, 13 C, 31 P NMR, and mass spectrometry. The compounds exhibited significant antibacterial and antifungal activity [].

2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (1)

  • Compound Description: This compound acted as a versatile building block for constructing novel heterocyclic systems bearing a pyrimidine nucleus. The synthesized derivatives were evaluated for their antimicrobial activity and exhibited variable inhibitory effects against tested microorganisms [].

1-(5-{[2-(4-chlorophenyl)-5-methyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(3,4-dimethylphenyl)urea (3l)

  • Compound Description: This compound exhibited the most potent inhibitory effect on human umbilical vein endothelial cells (HUVECs) (IC50 = 1.65 μM) in a series of thiazolo[5,4-d]pyrimidine derivatives designed as potential angiogenesis inhibitors. It also showed the strongest inhibitory effect against VEGFR-2 at 50 μM (98.5%) [].

Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (1)

  • Compound Description: This compound served as the precursor for synthesizing various quinazoline-4(3H)-one derivatives, which were characterized using FT-IR, H-NMR, and C-NMR spectroscopy [].

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

  • Compound Description: This compound demonstrated potent and selective inhibition of PI3Kδ (IC50 = 14 nM) with high selectivity over other class I PI3Ks. It exhibited favorable pharmacokinetic properties for inhaled delivery and improved lung function in a rodent model of pulmonary inflammation, suggesting its potential as a therapeutic candidate for COPD [].

2-[3-(4-Chloro­phenyl)­pyrazol-5-yl]-1-(2-hydroxy-4-methoxy­phenyl)­ethano­ne

  • Compound Description: The crystal structure of this compound shows the chlorophenyl and hydroxymethoxyphenyl groups are inclined at angles of 3.13 (8) and 38.80 (4)° to the pyrazole ring. The molecule forms dimeric units via intra- and intermolecular hydrogen bonding, and further interactions result in short Cl⋯Cl intermolecular separations [].

2-Methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl)benzene-1-sulfonamide (2)

  • Compound Description: This compound was synthesized from 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone by reaction with chlorosulfonic acid followed by amidation with ammonia gas. Its structure was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectrometry [].

2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone

  • Compound Description: The crystal structure of this compound shows the three aromatic rings are oriented almost perpendicular to the central 1,2,4-triazole ring [].

(E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenal

  • Compound Description: This compound was prepared by oxidizing eugenol with 2,3-dichloro-5,6-dicyanobenzoquinone using a protective group. The crystal structure reveals intermolecular hydrogen bonding and a specific torsion angle, which differs from a related compound, (E)-3-(4-nitrophenyl)propenal [].
  • Compound Description: This series of compounds was synthesized and characterized using IR, 1H NMR, mass spectrometry, and elemental analysis. They were screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, including Candida albicans and Aspergillus niger [].
  • Compound Description: This compound is a fluorinated heterocycle designed to improve water solubility. It was synthesized by reacting 4-amino-3-((1R,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl)-1H-1,2,4-triazole-5(4H)-thione with 2-bromo-1-(4-fluorophenyl)ethanone [].

5-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-6-methyl-3,4- dihydropyrimidin-2(1H)-thione

  • Compound Description: This compound, along with two other 3,4-dihydropyrimidinone derivatives, were identified as potential COX-2 inhibitors based on molecular modeling and docking studies. Their potent binding affinities to COX-2 suggest they could be promising anti-inflammatory agents for further clinical trials [].

Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate

  • Compound Description: Both S- and R- isomers of this compound show biological activity, with the S-isomer exhibiting greater potency. This compound is a metabolite of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7 -yl]carbamate and is structurally related to its methoxy derivative [].

(2E)-2-(4-hydroxy-3-methoxycyclohex-3-enylidene)-1-(3, 4-dimethylphenyl)ethanone (hmed)

  • Compound Description: This compound, along with (1E, 6E)-1, 7-bis(4-hydroxy-3-methoxyphenyl)hepta-1, 6-diene-3, 5-dione (bhmd), were used as ligands to synthesize mixed ligand complexes with Zr(IV), Rh(III), Th(IV), and UO2(VI). These complexes exhibited potent antifungal and antibacterial activities [].

6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2- methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

  • Compound Description: The crystal structure of this compound reveals supramolecular chains mediated by C–H...O contacts along the a-axis, linked into a double layer via N-H...S hydrogen bonds and π–π interactions. The resulting double layer stacks along the b-axis without specific interactions [].

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC236)

  • Compound Description: This COX-2-selective inhibitor, along with indomethacin, enhanced the cytotoxic effects of doxorubicin on HKESC-1 and HKESC-2 cells. Their action was independent of COX and PGE2 and involved direct, noncompetitive inhibition of P-gp, leading to increased intracellular retention of doxorubicin [].

(2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (I)

  • Compound Description: This chalcone derivative's crystal structure reveals that hydrogen bonding and crystal packing influence the twist angle between the 1,3-benzodioxol-5-yl and benzene groups, while π-π stacking interactions contribute to crystal packing stability [].
  • Compound Description: This compound, an N-formyl derivative, displays a modestly puckered reduced pyrazole ring in an envelope conformation. Its molecules are linked through C-H...O and C-H...N hydrogen bonds, forming sheets of R22(8) and R66(42) rings [].

2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone

  • Compound Description: This compound served as a starting material for synthesizing various heterocyclic compounds, including 3-nitrosoimidazo[1,2-a]pyridine, 3-nitrosoimidazo[1,2-a]pyrimidine, 3-nitrosoquinoxaline, 2-nitroso-4H-benzo[b]thiazine, 2-nitroso-4H-benzo[b]oxazine, isoxazoles, isoxazolo[3,4-d]pyridazines, and pyrrolo[3,4-d]isoxazole-4,6-dione [].

1-(4-oxo-3-butyl-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides

  • Compound Description: This series of compounds was synthesized and tested for antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. Among the tested compounds, those with 2-nitrophenyl (AS6), 4-chlorophenyl (AS7), and 2-pyridyl (AS8) substituents showed the highest activity, with a minimum inhibitory concentration (MIC) of 6 µg/mL. These compounds also exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria [].

1-(4-bromophenyl)- and 1-(2-chloro phenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4- one

  • Compound Description: This series of compounds was synthesized as potential anticonvulsant agents. The reaction of these compounds with various reagents like N-arylsubstituted α-chloroacetamides, 2-chloro-1-(4-arylpiperazine-1-yl)-ethanone, and 2-chloro-N-(4-chlorobenzyl)acetamide was investigated, and it was found that the reaction selectively occurs at the 5-position of the pyrazolo[3,4-d]pyrimidine system [].

Properties

CAS Number

392321-74-3

Product Name

1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone

IUPAC Name

1-[5-(4-methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Molecular Formula

C18H17N3O4

Molecular Weight

339.351

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-11-17(14-4-3-5-15(10-14)21(23)24)18(19-20)13-6-8-16(25-2)9-7-13/h3-10,17H,11H2,1-2H3

InChI Key

GWCIFNZZWPFBNN-UHFFFAOYSA-N

SMILES

CC(=O)N1CC(C(=N1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.